4-Bromo-2,3-difluorobenzohydrazide
Description
4-Bromo-2,3-difluorobenzohydrazide is a halogenated aromatic hydrazide derivative with the molecular formula C₇H₅BrF₂N₂O. It is synthesized via the condensation of 4-bromo-2,3-difluorobenzoic acid (CAS 194804-91-6) with hydrazine . The compound features a benzohydrazide backbone substituted with bromine (Br) at position 4 and fluorine (F) at positions 2 and 2. These substituents impart distinct electronic and steric effects: bromine acts as an electron-withdrawing group (EWG) via inductive effects, while fluorine, despite its electronegativity, can exhibit resonance-donating behavior in aromatic systems. The hydrazide (-CONHNH₂) moiety enables participation in hydrogen bonding and coordination chemistry, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C7H5BrF2N2O |
|---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
4-bromo-2,3-difluorobenzohydrazide |
InChI |
InChI=1S/C7H5BrF2N2O/c8-4-2-1-3(7(13)12-11)5(9)6(4)10/h1-2H,11H2,(H,12,13) |
InChI Key |
DLHLPQYROZSPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NN)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluorobenzohydrazide typically involves the reaction of 4-Bromo-2,3-difluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Bromo-2,3-difluorobenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Products include oxidized forms of the hydrazide group.
Reduction: Reduced forms of the hydrazide group are obtained.
Scientific Research Applications
4-Bromo-2,3-difluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluorobenzohydrazide depends on its specific application. In general, the compound can interact with various molecular targets through its hydrazide group, which can form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
This section compares 4-bromo-2,3-difluorobenzohydrazide with three key analogs (Table 1), focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Comparative Properties of this compound and Analogs
Substituent Effects on Reactivity and Stability
- Halogen Influence: Bromine in this compound enhances electrophilic substitution resistance compared to non-halogenated analogs.
- Functional Group Dynamics: The hydrazide group (-CONHNH₂) in this compound enables condensation reactions (e.g., forming Schiff bases), similar to 5-bromo-2-hydroxybenzohydrazide (CAS 303065-97-6). However, the latter’s hydroxyl group (-OH) increases solubility in polar solvents like ethanol, whereas fluorine substituents in the former enhance lipophilicity .
Thermal and Chemical Stability
- This compound is expected to exhibit higher thermal stability than 4-bromo-1,2-diaminobenzene (CAS 1575-37-7), which contains amine groups prone to oxidation . The strong C-F bonds (bond dissociation energy ~485 kJ/mol) further stabilize the difluoro derivative against degradation compared to methoxy or hydroxy analogs .
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